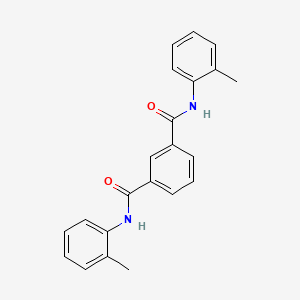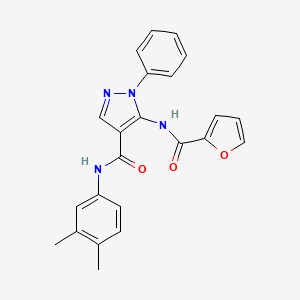![molecular formula C21H25N7O B5527306 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)
4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the compound involves nucleophilic substitution reactions and cyclo condensation processes. For instance, a series of derivatives were synthesized through reactions involving sulfonyl chlorides and diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using specific catalysts in ethanol (Mallesha et al., 2012); (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular and crystal structure of derivatives shares common features with the target compound, such as crystallization in the monoclinic system and specific cell constants. These studies help in understanding the conformation and potential interactions of the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The compound's derivatives undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of compounds with potential antiproliferative and antimicrobial activities. This is indicative of the versatility and reactivity of the compound’s structural framework (Lv et al., 2017).
科学的研究の応用
Antiproliferative Activity
Research on derivatives closely related to the chemical compound has shown potential antiproliferative effects against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions demonstrated significant antiproliferative effects using the MTT assay method against cancer cell lines including K562, Colo-205, MDA-MB 231, and IMR-32. Some compounds, like those in the series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, exhibited good activity, suggesting potential as anticancer agents after further research (Mallesha et al., 2012).
Antimicrobial and Antifungal Agents
Several studies have synthesized and evaluated compounds with structures similar to the query compound for their antimicrobial and antifungal activities. Novel compounds, including those derived from visnaginone and khellinone, showed significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates their potential utility as antimicrobial and analgesic agents, especially those with high COX-2 selectivity and inhibitory activity, which were comparable to standard drugs in inhibiting edema (Abu‐Hashem et al., 2020).
Another study on imidazo[1,2-a]pyridine-3-carboxamide derivatives identified compounds with considerable activity against drug-sensitive/resistant MTB strains, highlighting their potential as antimycobacterial agents. The study revealed that certain compounds had MIC values ranging from 0.041-2.64 μM against these strains, underscoring their potential for further development in the fight against tuberculosis (Lv et al., 2017).
Antineoplastic Tyrosine Kinase Inhibition
The metabolism of Flumatinib, a compound with a structure akin to the query and serving as an antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients. This research identified main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, after oral administration. Such studies are crucial for understanding the drug's behavior in humans and optimizing its therapeutic efficacy (Gong et al., 2010).
特性
IUPAC Name |
4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-15-16(2)28(14-22-15)20-13-19(23-17(3)24-20)26-9-11-27(12-10-26)21(29)25-18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQAWNJUURHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)

![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)


![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)
![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)

![3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)
